molecular formula C18H15N3O3S2 B2400615 1-(benzo[d]isoxazol-3-yl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)methanesulfonamide CAS No. 2034487-99-3

1-(benzo[d]isoxazol-3-yl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)methanesulfonamide

Cat. No.: B2400615
CAS No.: 2034487-99-3
M. Wt: 385.46
InChI Key: CJDJWSLZUNKWNR-UHFFFAOYSA-N
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Description

1-(Benzo[d]isoxazol-3-yl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)methanesulfonamide is a complex organic compound characterized by its intricate molecular structure, which includes a benzo[d]isoxazole ring, a thiophen-2-yl group, and a methanesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the benzo[d]isoxazole core One common approach is the cyclization of o-aminophenol derivatives with chloroformates or carbonates under acidic conditions

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be optimized for scalability and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms can be employed to enhance the efficiency and reproducibility of the production process. Additionally, the use of green chemistry principles, such as the minimization of hazardous reagents and the recycling of solvents, can contribute to a more sustainable manufacturing process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to introduce oxygen atoms into the molecule.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be employed to reduce specific functional groups.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced analogs, and substituted variants of the original compound. These products can exhibit different biological and chemical properties, making them valuable for further research and development.

Scientific Research Applications

This compound has shown promise in various scientific research applications, including:

  • Chemistry: It can serve as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: Its biological activity can be explored in the context of enzyme inhibition, receptor binding, and cellular signaling pathways.

  • Medicine: Potential therapeutic applications include the treatment of neurological disorders, inflammation, and cancer.

  • Industry: The compound's unique properties may be harnessed in the design of advanced materials, such as sensors, catalysts, and polymers.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to downstream biological effects. The exact mechanism can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

When compared to similar compounds, 1-(benzo[d]isoxazol-3-yl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)methanesulfonamide stands out due to its unique structural features and potential applications. Similar compounds may include other isoxazole derivatives, thiophene-containing molecules, and methanesulfonamide analogs. These compounds may share some similarities in terms of reactivity and biological activity, but the specific arrangement of functional groups in this compound contributes to its distinct properties.

List of Similar Compounds

  • Isoxazole derivatives: Various isoxazole-based compounds with different substituents.

  • Thiophene-containing molecules: Compounds featuring thiophene rings in their structure.

  • Methanesulfonamide analogs: Other molecules containing the methanesulfonamide group.

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Properties

IUPAC Name

1-(1,2-benzoxazol-3-yl)-N-[(5-thiophen-2-ylpyridin-3-yl)methyl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O3S2/c22-26(23,12-16-15-4-1-2-5-17(15)24-21-16)20-10-13-8-14(11-19-9-13)18-6-3-7-25-18/h1-9,11,20H,10,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJDJWSLZUNKWNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NO2)CS(=O)(=O)NCC3=CC(=CN=C3)C4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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